molecular formula C17H15BrN2O3S B2542851 N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686743-45-3

N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2542851
CAS RN: 686743-45-3
M. Wt: 407.28
InChI Key: GJLVNACPMBYSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide, also known as BRP-7, is a compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, this compound may be able to alter gene expression and affect cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide in lab experiments is that it has been shown to have a high degree of selectivity for HDAC inhibition. This means that it is less likely to have off-target effects on other cellular processes. However, one limitation of using this compound is that it has relatively poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, there is interest in studying the effects of this compound in animal models of various diseases, including cancer and neurodegenerative diseases. Finally, there is potential for the development of this compound as a therapeutic agent for human use, although further research is needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide involves the reaction of 4-bromobenzoyl chloride with 1-methylindole-3-sulfonamide in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound.

Scientific Research Applications

N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that this compound can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(4-bromophenyl)-2-(1-methylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-20-10-16(14-4-2-3-5-15(14)20)24(22,23)11-17(21)19-13-8-6-12(18)7-9-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLVNACPMBYSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.